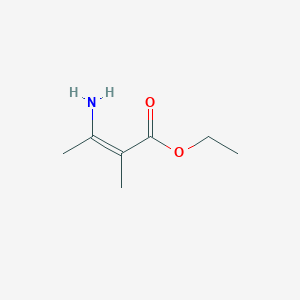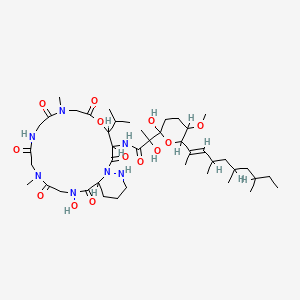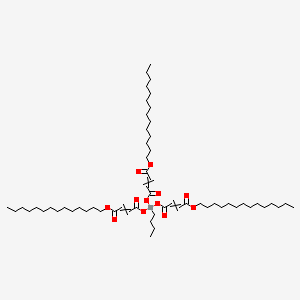
Tris(tétradécyl maléate) de butylétain
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltin Tris(tetradecyl Maleate) is a long-chain aliphatic organotin compound with the molecular formula C58H102O12Sn and a molecular weight of 1110.13 g/mol. This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three tetradecyl maleate groups. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
Butyltin Tris(tetradecyl Maleate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification processes.
Biological Studies: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Material Science: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Environmental Studies: Research is conducted to understand the environmental impact and degradation pathways of organotin compounds, including Butyltin Tris(tetradecyl Maleate).
Méthodes De Préparation
The synthesis of Butyltin Tris(tetradecyl Maleate) involves the reaction of tetradecyl maleate with butyltin trichloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Tetradecyl Maleate: Tetradecyl maleate is synthesized by esterification of maleic anhydride with tetradecanol in the presence of an acid catalyst.
Reaction with Butyltin Trichloride: The prepared tetradecyl maleate is then reacted with butyltin trichloride in an organic solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure Butyltin Tris(tetradecyl Maleate).
Analyse Des Réactions Chimiques
Butyltin Tris(tetradecyl Maleate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tin species.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, replacing the tetradecyl maleate groups with other functional groups.
Hydrolysis: In the presence of water or aqueous acids, Butyltin Tris(tetradecyl Maleate) can undergo hydrolysis, breaking down into its constituent components.
Mécanisme D'action
The mechanism of action of Butyltin Tris(tetradecyl Maleate) involves its interaction with cellular components, leading to various biological effects. The tin atom in the compound can interact with proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. Additionally, the compound can induce oxidative stress in cells, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Butyltin Tris(tetradecyl Maleate) can be compared with other organotin compounds, such as:
Tributyltin: Known for its use in antifouling paints, tributyltin is highly toxic to marine life and has been banned in many countries.
Dibutyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC), dibutyltin is less toxic than tributyltin but still poses environmental risks.
Monobutyltin: This compound is used in various industrial applications, including as a catalyst and stabilizer.
Butyltin Tris(tetradecyl Maleate) is unique due to its long-chain aliphatic structure and specific functional groups, which confer distinct chemical and biological properties compared to other butyltin compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Butyltin Tris(tetradecyl Maleate) can be achieved through a reaction between Butyltin Chloride and Tetradecyl Maleate in the presence of a catalyst.", "Starting Materials": [ "Butyltin Chloride", "Tetradecyl Maleate", "Catalyst" ], "Reaction": [ "Add Butyltin Chloride and Tetradecyl Maleate to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography" ] } | |
Numéro CAS |
84029-75-4 |
Formule moléculaire |
C58H102O12Sn |
Poids moléculaire |
1110.1 g/mol |
Nom IUPAC |
4-O-[butyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C18H32O4.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3/b3*15-14-;; |
Clé InChI |
SIGMQEZAKTZEPF-DWUHLOFKSA-K |
SMILES isomérique |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCC |
SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Synonymes |
(Z,Z,Z)-6-Butyl-6-[[1,4-dioxo-4-(tetradecyloxy)-2-butenyl]oxy]-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoic Acid Tetradecyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



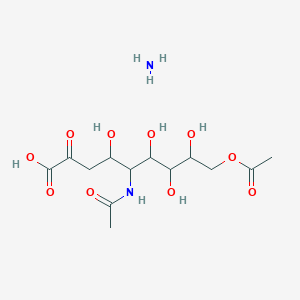
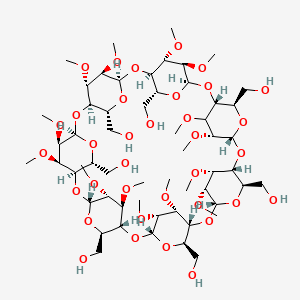
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)

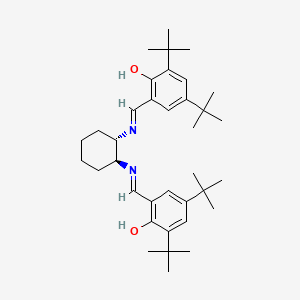
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)
![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
